molecular formula C17H32O3 B8581702 Methyl 9-oxo-hexadecanoate

Methyl 9-oxo-hexadecanoate

Cat. No.: B8581702
M. Wt: 284.4 g/mol
InChI Key: HETXYGMOANCCOL-UHFFFAOYSA-N
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Description

Methyl 9-oxo-hexadecanoate is a useful research compound. Its molecular formula is C17H32O3 and its molecular weight is 284.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H32O3

Molecular Weight

284.4 g/mol

IUPAC Name

methyl 9-oxohexadecanoate

InChI

InChI=1S/C17H32O3/c1-3-4-5-7-10-13-16(18)14-11-8-6-9-12-15-17(19)20-2/h3-15H2,1-2H3

InChI Key

HETXYGMOANCCOL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)CCCCCCCC(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, monomethyl azelate (6.70 g, 33.1 mmol), commercially available from Tokyo Chemical Industry Co., Ltd., was dissolved in toluene (60 mL), N,N-dimethylformamide (DMF, 25.6 μL, 0.331 mmol) was added thereto, and the solution was warmed to 60° C. While maintaining the temperature at 60° C., a solution of oxalyl chloride (2.94 mL, 34.8 mmol) in toluene (7.0 mL) was added dropwise over 10 minutes. After completion of the dropwise addition, the mixture was stirred at 60° C. for 2.0 hours. Toluene and oxalyl chloride were distilled off under reduced pressure, and subsequently tetrahydrofuran (THF, 67 mL) was added to distill off the solvent. Under a nitrogen atmosphere, this crude product was dissolved in THF (50 mL), tris(2,4-pentadionato) iron (III) (Fe(acac)3, 0.585 g, 0.166 mmol) was added thereto, and the solution was cooled to −40° C. Subsequently, a dilution of n-heptyl magnesium bromide (1 M solution in THF, 36.4 mL, 36.4 mmol) with THF (30 mL) was added dropwise over 1 hour. After completion of the dropwise addition, the mixture was stirred at −40° C. for 1.5 hours. To the reaction solution was added 0.5 M aqueous hydrochloric acid solution (40 mL) to stop the reaction, and the solution was extracted with ethyl acetate. The aqueous layer was washed with ethyl acetate, and the organic layers were combined, washed sequentially with water, a saturated sodium bicarbonate aqueous solution, and a saturated brine and dried over anhydrous sodium sulfate. After the organic layer was filtered and the solvent was distilled off, the resulting residue was purified with SP1 (SiO2 cartridge, 10% ethyl acetate/n-hexane, Rf=0.2) to obtain methyl 9-oxo-hexadecanoate (No. 4984860; 7.33 g, 78% yield).
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
25.6 μL
Type
reactant
Reaction Step Two
Quantity
2.94 mL
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
solvent
Reaction Step Three
Name
n-heptyl magnesium bromide
Quantity
36.4 mL
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
40 mL
Type
reactant
Reaction Step Five
Quantity
60 mL
Type
solvent
Reaction Step Six
Quantity
0.585 g
Type
catalyst
Reaction Step Seven

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